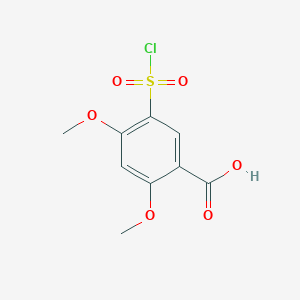

5-Chlorosulfonyl-2,4-dimethoxybenzoic acid

Cat. No. B8715004

M. Wt: 280.68 g/mol

InChI Key: FDCPRDKOLWKALM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04673686

Procedure details

1,800 ml of chlorosulphonic acid is placed in a 4 liter flask fitted with an agitator and a thermometer, and is cooled to 10° C. 328 g of finely powdered 2,4-dimethoxy benzoic acid is added in stages in the course of 45 minutes, between 10° and 15° C. The acid dissolves gradually as it is introduced. When all the acid has been added the solution is gradually heated to 55° C. and that temperature is maintained for 5 hours. The solution is left to stand overnight, then poured little by little into 17 kg of ice, with agitation and with external cooling. The acid which is precipitated is drained, washed with water and dried in air.

[Compound]

Name

ice

Quantity

17 kg

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[Cl:14][S:15](O)(=[O:17])=[O:16]>>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([S:15]([Cl:14])(=[O:17])=[O:16])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C(=O)O)C=CC(=C1)OC

|

Step Two

[Compound]

|

Name

|

ice

|

|

Quantity

|

17 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClS(=O)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with an agitator

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The acid dissolves gradually as it

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When all the acid has been added the solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is gradually heated to 55° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

that temperature is maintained for 5 hours

|

|

Duration

|

5 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The solution is left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The acid which is precipitated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in air

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC1=C(C(=O)O)C=C(C(=C1)OC)S(=O)(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |